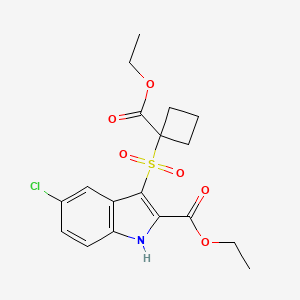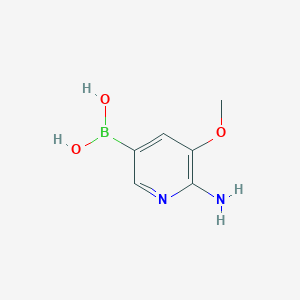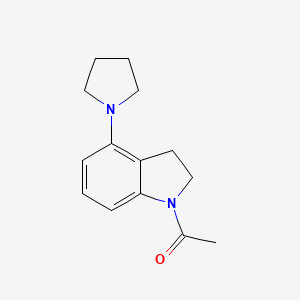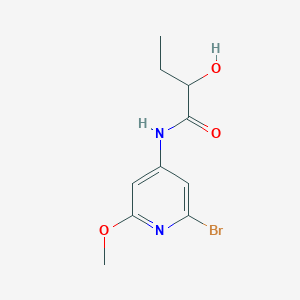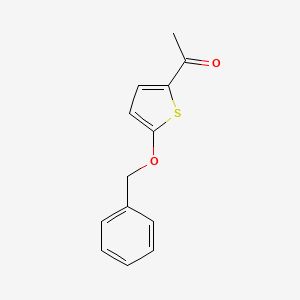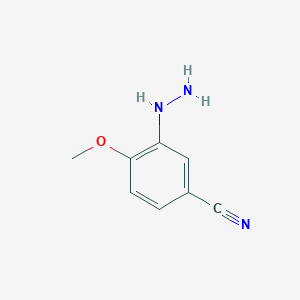
3-hydrazinyl-4-methoxyBenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydrazinyl-4-methoxyBenzonitrile is an organic compound with the molecular formula C8H9N3O It is a derivative of benzonitrile, where the benzene ring is substituted with a hydrazinyl group (-NHNH2) at the third position and a methoxy group (-OCH3) at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-4-methoxyBenzonitrile typically involves the reaction of 4-methoxybenzonitrile with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-methoxybenzonitrile+hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-hydrazinyl-4-methoxyBenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydrazinyl-4-methoxyBenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-hydrazinyl-4-methoxyBenzonitrile depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition. The methoxy group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzonitrile: Lacks the hydrazinyl group, making it less reactive in certain biological applications.
3-methoxybenzonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3,5-dimethoxybenzonitrile: Contains additional methoxy groups, which can affect its chemical properties and reactivity.
Uniqueness
3-hydrazinyl-4-methoxyBenzonitrile is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct chemical and biological properties. The hydrazinyl group allows for specific interactions with biological targets, while the methoxy group enhances solubility and stability.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-hydrazinyl-4-methoxybenzonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-2-6(5-9)4-7(8)11-10/h2-4,11H,10H2,1H3 |
InChI Key |
GIBXTRGSDNQKFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)

